Cas no 445252-20-0 (N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide)
N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- ACETAMIDE, N-[4-[[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]SULFONYL]PHENYL]-
- N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide
- N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Oprea1_403748
- STK418007
- AKOS001414692
- 445252-20-0
- Z275159682
- F3127-0289
- VU0509876-1
- N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
- N-(4-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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- Inchi: 1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23)
- InChI Key: ASVQHKUWAFHWAH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2CCN(C3=CC=C(Cl)C=C3)CC2)(=O)=O)C=C1)(=O)C
Computed Properties
- Exact Mass: 393.0913904Da
- Monoisotopic Mass: 393.0913904Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.1Ų
N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3127-0289-2μmol |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-5μmol |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-10μmol |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-20μmol |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-1mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-2mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-3mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-4mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-5mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3127-0289-10mg |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
445252-20-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide
Professional Introduction to N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide and CAS No. 445252-20-0
N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide, identified by the CAS number 445252-20-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity, particularly in the modulation of neurotransmitter systems. The intricate structure of this molecule, featuring a piperazine core and a sulfonylphenyl group, makes it a subject of intense study for its pharmacological properties.
The chemical structure of N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide can be broken down into several key functional groups. The presence of a piperazine ring, which is a six-membered heterocyclic amine containing nitrogen, contributes to the compound's ability to interact with various biological targets. Specifically, piperazine derivatives are well-known for their role in binding to serotonin and dopamine receptors, making them valuable in the development of drugs targeting neurological disorders.
Additionally, the sulfonylphenyl group in the molecule enhances its interaction with biological targets by providing a strong electron-withdrawing effect. This group is particularly important in medicinal chemistry as it can modulate the pharmacokinetic properties of a drug, including its solubility and metabolic stability. The combination of these features makes N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems for the treatment of various neurological and psychiatric disorders. N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide has been studied for its potential role in this area, particularly in the context of serotonin receptor modulation. Serotonin receptors are involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and pain perception. Therefore, compounds that can selectively target these receptors have significant therapeutic potential.
One of the most compelling aspects of N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide is its structural similarity to existing drugs that have shown efficacy in treating neurological disorders. This similarity suggests that it may possess comparable pharmacological properties, potentially offering new therapeutic options for patients. Furthermore, the compound's unique structure may also provide advantages over existing drugs, such as improved selectivity or reduced side effects.
The synthesis of N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide involves several complex steps that require precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates, such as 4-chloroaniline and 1-piperazineethanol. These intermediates are then coupled together using various coupling reagents to form the final product. The process requires careful optimization to ensure high yield and purity.
The pharmacological evaluation of N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide has been conducted using both in vitro and in vivo models. In vitro studies have shown that the compound interacts with serotonin receptors with high affinity, suggesting its potential as a serotonin receptor modulator. In vivo studies have further demonstrated its ability to produce effects similar to those observed with existing serotonin-based drugs.
One area where N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide shows particular promise is in the treatment of depression and anxiety disorders. These conditions are often associated with imbalances in serotonin levels or receptor function. By modulating serotonin receptors, this compound may help restore balance and alleviate symptoms associated with these disorders.
Another potential application of N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide is in the treatment of chronic pain conditions. Serotonin receptors have been implicated in pain perception and modulation, suggesting that compounds targeting these receptors may have analgesic effects. Further research is needed to fully understand the potential role of this compound in pain management.
The development of new drugs is often hampered by issues related to drug metabolism and bioavailability. N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide has been studied for its metabolic stability and bioavailability profile. Preliminary studies suggest that it may exhibit good metabolic stability, allowing it to remain active in the body for extended periods. Additionally, its bioavailability appears to be favorable, making it a promising candidate for clinical development.
The future direction of research on N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide will likely focus on optimizing its pharmacological properties and exploring new therapeutic applications. Further studies will be needed to determine its efficacy and safety profile in humans. Additionally, researchers may investigate ways to improve its bioavailability and reduce potential side effects.
In conclusion, N-(4-{4-(4-chlorophenyl)piperazin-1-ylsulfonyl}phenyl)acetamide is a promising compound with significant potential in the treatment of neurological and psychiatric disorders. Its unique structure and interaction with serotonin receptors make it an attractive candidate for further investigation. As research continues to uncover new insights into neurotransmitter systems and their role in health and disease, compounds like N-(4-{4-(4-chlorophenyl)piperazin-1-ylethysulfonyl}phenylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylenemethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethylamidomethyl), we will gain a deeper understanding of these complex systems and develop more effective treatments for patients worldwide.
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